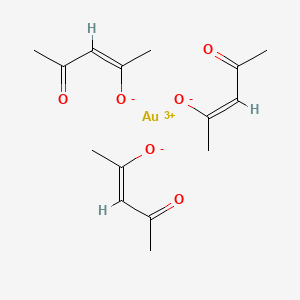
1,3,5-Tri(1H-pyrazol-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri(1H-pyrazol-3-yl)benzene is an organic compound with the molecular formula C15H12N6. It is a tridentate ligand, meaning it can form three bonds with metal ions, making it useful in coordination chemistry. The compound consists of a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This structure allows for interesting chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-pyrazol-3-yl)benzene can be synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole rings. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tri(1H-pyrazol-3-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The pyrazole rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., nickel acetate, copper chloride) in solvents like DMF.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and properties.
Substituted Derivatives: Compounds with modified pyrazole rings depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri(1H-pyrazol-3-yl)benzene has diverse applications in scientific research:
Coordination Chemistry:
Photocatalysis: Employed in the development of photocatalysts for environmental remediation.
Material Science: Incorporated into supramolecular structures for studying self-assembly and molecular recognition.
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,3,5-Tri(1H-pyrazol-3-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrazole rings act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and redox behavior. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar tridentate ligand with imidazole groups instead of pyrazole.
1,3,5-Tri(1H-pyrazol-4-yl)benzene: Similar structure but with pyrazole groups at different positions.
Uniqueness
1,3,5-Tri(1H-pyrazol-3-yl)benzene is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting complexes. The position of the pyrazole groups allows for distinct dihedral angles and coordination modes, making it a versatile ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C15H12N6 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21) |
InChI-Schlüssel |
YSCPKNKUSVTOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


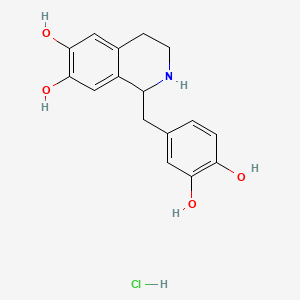
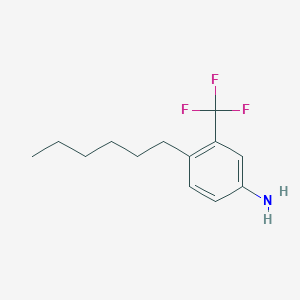
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


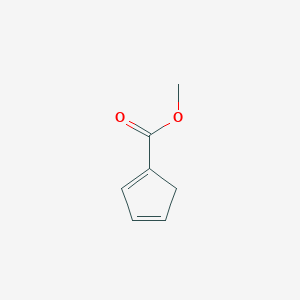



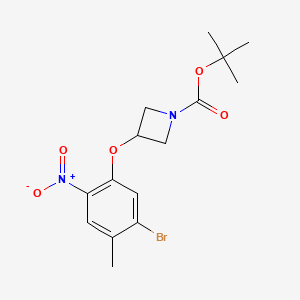
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
